molecular formula C15H19NO B1619584 5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one CAS No. 36646-78-3

5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one

Cat. No.: B1619584
CAS No.: 36646-78-3
M. Wt: 229.32 g/mol
InChI Key: AUTYGHSAKXEUSV-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a 4-methylphenylamino substituent at the 3-position and two methyl groups at the 5-positions. This compound belongs to a class of molecules studied for their diverse applications in organic synthesis, materials science, and pharmacology. Its structure combines electron-donating methyl groups with an aromatic amino moiety, influencing its electronic properties, solubility, and reactivity .

Properties

IUPAC Name

5,5-dimethyl-3-(4-methylanilino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11-4-6-12(7-5-11)16-13-8-14(17)10-15(2,3)9-13/h4-8,16H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTYGHSAKXEUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)CC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353544
Record name 5,5-dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36646-78-3
Record name 5,5-dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the 3-position significantly alters the compound's properties. Key analogs and their characteristics are summarized below:

Compound Name Substituent at 3-Position Molecular Weight Hydrogen Bond Donors/Acceptors Notable Properties/Applications Reference
5,5-Dimethyl-3-[(4-methylphenyl)amino]... 4-Methylphenylamino 243.3 g/mol 1 donor, 3 acceptors Catalytic synthesis , Chromophore studies
5,5-Dimethyl-3-(phenylamino)... (Compound 6) Phenylamino (unsubstituted) 229.3 g/mol 1 donor, 2 acceptors Catalyst in hybrid material synthesis
3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethyl... 4-Acetylphenylamino (+ Cl at 2-position) 292.8 g/mol 1 donor, 3 acceptors Enhanced polarity due to acetyl group
5,5-Dimethyl-3-[2-(4-nitroanilino)vinyl]... 4-Nitroanilino vinyl 286.3 g/mol 2 donors, 4 acceptors Strong electron-withdrawing nitro group
(E)-3-(2,4-Dimethylpent-1,3-dien-1-yl)-5,5-dimethyl... Alkenyl substituent 244.4 g/mol 0 donors, 2 acceptors Insecticide precursor via cyclization

Key Observations :

  • Electron-Donating vs.
  • Hydrogen Bonding : Derivatives with additional acceptors (e.g., nitro or acetyl groups) exhibit higher topological polar surface areas (e.g., 46.2 Ų for acetyl analog ), impacting bioavailability.
  • Reactivity: Alkenyl-substituted analogs (e.g., compound 15) undergo cyclization to form insecticidal derivatives, whereas amino-substituted variants are more suited for catalytic or pharmaceutical applications .

Commercial and Industrial Relevance

  • Availability: Derivatives like 5,5-dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one are commercially produced (e.g., $315/500 mg from Matrix Scientific), reflecting their demand in drug discovery .
  • Cost Factors: The target compound is listed as discontinued by CymitQuimica , suggesting challenges in large-scale synthesis compared to simpler analogs like the phenylamino variant.

Biological Activity

5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one, commonly referred to as DMAC, is a compound belonging to the class of β-enaminones. Its unique chemical structure has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DMAC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 5,5-dimethyl-3-(4-methylanilino)cyclohex-2-en-1-one
  • Molecular Formula : C₁₅H₁₉NO
  • Molar Mass : 229.32 g/mol
  • CAS Number : 36646-78-3

The biological activity of DMAC is attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that DMAC may modulate enzyme activities or receptor functions due to its structural characteristics. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to altered biological responses.

Antitumor Activity

Research has indicated that DMAC exhibits significant antitumor properties. A study conducted by demonstrated that DMAC effectively inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involved the modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

DMAC has been evaluated for its anti-inflammatory properties. In vitro studies showed that DMAC reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of DMAC has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that DMAC possesses a moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Research Findings and Case Studies

StudyFocusFindings
Antitumor activityDMAC inhibited cancer cell proliferation and induced apoptosis in various cell lines.
Anti-inflammatory effectsReduced pro-inflammatory cytokine production in LPS-stimulated macrophages.
Antioxidant activityDemonstrated moderate antioxidant capacity through DPPH and ABTS assays.

Comparison with Similar Compounds

DMAC can be compared with other β-enaminones to elucidate its unique properties:

CompoundStructureBiological Activity
5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-oneSimilar structure without methyl substitution on phenylModerate antitumor activity
3-Amino-5,5-dimethyl-2-cyclohexen-1-oneAmino group at the 3-positionEnhanced anti-inflammatory properties

The distinct substitution pattern in DMAC contributes to its unique biological profile compared to these related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one
Reactant of Route 2
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5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one

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